SPDP-PEG4-NHS ester

Catalog No.
S543659
CAS No.
1334177-95-5
M.F
C23H33N3O9S2
M. Wt
559.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SPDP-PEG4-NHS ester

CAS Number

1334177-95-5

Product Name

SPDP-PEG4-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C23H33N3O9S2

Molecular Weight

559.65

InChI

InChI=1S/C23H33N3O9S2/c27-19(7-18-36-37-20-3-1-2-8-25-20)24-9-11-32-13-15-34-17-16-33-14-12-31-10-6-23(30)35-26-21(28)4-5-22(26)29/h1-3,8H,4-7,9-18H2,(H,24,27)

InChI Key

QTVBGVZVUCIFAH-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2

Solubility

Soluble in DMSO

Synonyms

SPDP-PEG4-NHS ester

Description

The exact mass of the compound SPDP-PEG4-NHS ester is 559.1658 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SPDP-PEG4-NHS ester

is a multifunctional crosslinker used in protein conjugation . It has an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the other end . The 4-unit polyethylene glycol (PEG) group and a reducible (cleavable) disulfide bond are also part of its structure .

SPDP-PEG4-NHS ester is a chemical compound that serves as a versatile linker in bioconjugation applications. It consists of a polyethylene glycol (PEG) chain linked to an N-hydroxysuccinimide (NHS) ester and a 3-(2-pyridyldithio)propionic acid (SPDP) crosslinker. The molecular formula for SPDP-PEG4-NHS ester is C23H33N3O9S2C_{23}H_{33}N_{3}O_{9}S_{2}, with a molecular weight of approximately 559.65 g/mol .

The NHS ester functionality allows for the formation of stable amide bonds with primary amines, making it useful for conjugating proteins, peptides, and other biomolecules. The SPDP component is reactive towards both amine and thiol groups and features a cleavable disulfide bond, enhancing its utility in intracellular applications due to its membrane permeability .

The primary chemical reaction involving SPDP-PEG4-NHS ester is the conjugation with primary amines to form stable amide bonds. This occurs through the following general mechanism:

  • Activation: The NHS ester reacts with a primary amine, resulting in the formation of an amide bond and the release of N-hydroxysuccinimide as a by-product.
  • Thiol Reaction: The SPDP component can also react with thiol groups, leading to the formation of disulfide bonds, which can be cleaved under reducing conditions, allowing for controlled release or modification of linked biomolecules .

The reaction conditions typically involve slightly alkaline buffers (pH 7.2-8.5) to optimize reactivity while minimizing hydrolysis of the NHS ester .

SPDP-PEG4-NHS ester exhibits significant biological activity due to its ability to facilitate the selective degradation of target proteins within cells. This is particularly relevant in the context of PROTAC (Proteolysis Targeting Chimeras) technology, where it serves as a linker connecting ligands that target specific proteins and E3 ubiquitin ligases, thus engaging the ubiquitin-proteasome system for targeted protein degradation .

Additionally, its membrane permeability allows for intracellular reactions, making it suitable for applications in live cell studies and therapeutic interventions .

The synthesis of SPDP-PEG4-NHS ester typically involves the following steps:

  • Synthesis of PEG Linker: A PEG chain is synthesized or purchased as a precursor.
  • Attachment of NHS Ester: The NHS moiety is introduced through activation of carboxylic acid derivatives using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the NHS ester.
  • Incorporation of SPDP: The SPDP crosslinker is then attached to the activated PEG chain, ensuring that both reactive functionalities are available for subsequent conjugation reactions .

SPDP-PEG4-NHS ester has diverse applications in biochemical research and therapeutic development:

  • Bioconjugation: Used for linking proteins, antibodies, or other biomolecules for various assays and therapeutic applications.
  • PROTACs Development: Essential in designing PROTAC molecules that promote targeted degradation of proteins involved in diseases such as cancer.
  • Drug Delivery Systems: Enhances solubility and stability of drug compounds in aqueous environments.
  • Diagnostic Tools: Employed in creating conjugates for imaging or detection purposes in biomedical research .

Interaction studies involving SPDP-PEG4-NHS ester often focus on its reactivity with primary amines and thiols in various biological contexts. These studies assess:

  • Binding Affinity: Evaluating how effectively SPDP-PEG4-NHS ester can form stable conjugates with target biomolecules.
  • Stability: Investigating the stability of formed conjugates under physiological conditions.
  • Cellular Uptake: Analyzing how well compounds linked via SPDP-PEG4-NHS ester penetrate cellular membranes and their subsequent biological activity .

Several compounds share similarities with SPDP-PEG4-NHS ester, primarily due to their use as linkers or crosslinkers in bioconjugation:

Compound NameStructure FeaturesUnique Attributes
SPDP-PEG8-NHS esterSimilar PEG structure with longer chainEnhanced solubility due to increased PEG length
Maleimide-based linkersReactive towards thiolsDoes not feature an NHS moiety; more specific reactivity
Sulfo-NHS estersContains sulfonate group for increased solubilityGenerally more hydrophilic than standard NHS esters
Dithiobis(succinimidyl propionate)Contains two NHS esters connected by a disulfide bondAllows for crosslinking between two biomolecules
NHS-acrylateReactive towards aminesMore versatile but less specific than SPDP-based linkers

SPDP-PEG4-NHS ester stands out due to its dual reactivity towards both amines and thiols combined with its membrane permeability, making it particularly valuable for intracellular applications .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.7

Exact Mass

559.1658

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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